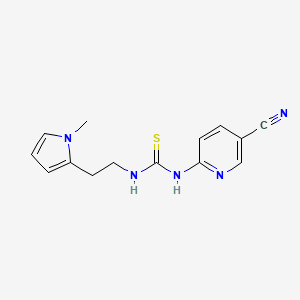
Thiourea, N-(5-cyano-2-pyridinyl)-N'-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(5-cyano-2-pyridinyl)-N’-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a unique structure that includes a cyano group, a pyridine ring, and a pyrrole moiety, making it a subject of interest for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(5-cyano-2-pyridinyl)-N’-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 5-cyano-2-pyridinecarboxylic acid with 1-methyl-1H-pyrrole-2-carboxaldehyde in the presence of a suitable catalyst. The intermediate product is then treated with thiourea under controlled conditions to yield the final compound. Reaction conditions such as temperature, solvent, and pH are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-(5-cyano-2-pyridinyl)-N’-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are tailored to the specific reaction to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
Thiourea, N-(5-cyano-2-pyridinyl)-N’-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of Thiourea, N-(5-cyano-2-pyridinyl)-N’-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiourea derivatives with different substituents on the pyridine or pyrrole rings. Examples include:
- Thiourea, N-(2-pyridinyl)-N’-(2-(1H-pyrrol-2-yl)ethyl)-
- Thiourea, N-(5-cyano-2-pyridinyl)-N’-(2-(1H-pyrrol-2-yl)ethyl)-
Uniqueness
Thiourea, N-(5-cyano-2-pyridinyl)-N’-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
181305-52-2 |
|---|---|
Fórmula molecular |
C14H15N5S |
Peso molecular |
285.37 g/mol |
Nombre IUPAC |
1-(5-cyanopyridin-2-yl)-3-[2-(1-methylpyrrol-2-yl)ethyl]thiourea |
InChI |
InChI=1S/C14H15N5S/c1-19-8-2-3-12(19)6-7-16-14(20)18-13-5-4-11(9-15)10-17-13/h2-5,8,10H,6-7H2,1H3,(H2,16,17,18,20) |
Clave InChI |
ZHALZSRGISCBSZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1CCNC(=S)NC2=NC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
methanone](/img/structure/B12555291.png)
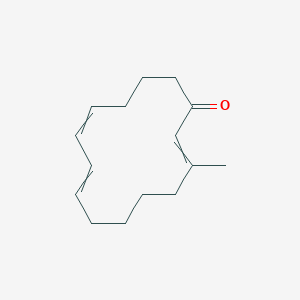
![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)
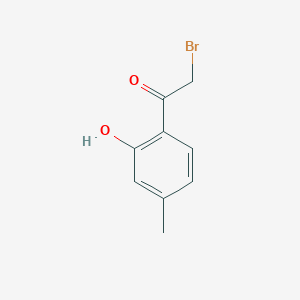
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)
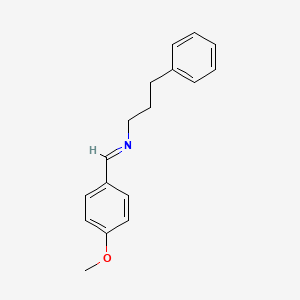
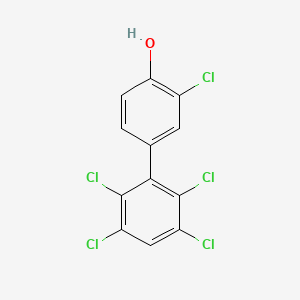

![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)
